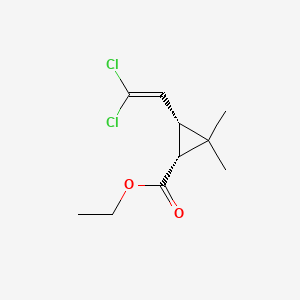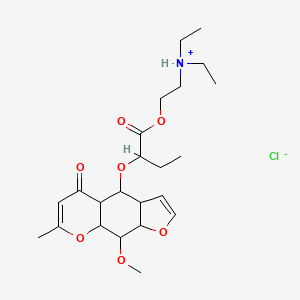
4-(acridin-9-ylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acridin-9-ylamino)benzonitrile is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine moiety attached to a benzonitrile group, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-(acridin-9-ylamino)benzonitrile typically involves the reaction of acridine derivatives with benzonitrile derivatives under specific conditions. One common method includes the use of a one-pot cascade reaction, which is an efficient and eco-friendly approach. This method often employs recyclable catalysts and eco-friendly solvents to minimize environmental impact . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Acridin-9-ylamino)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
4-(Acridin-9-ylamino)benzonitrile has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a DNA intercalator, which can disrupt DNA processes and has implications for cancer treatment . In medicine, acridine derivatives, including this compound, are explored for their antimicrobial and anticancer properties . Additionally, this compound finds applications in the industry as a corrosion inhibitor and in the development of photophysical materials .
Mechanism of Action
The mechanism of action of 4-(acridin-9-ylamino)benzonitrile primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes . This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication, ultimately resulting in cell death . The compound’s ability to target DNA makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
4-(Acridin-9-ylamino)benzonitrile can be compared with other acridine derivatives, such as 9-aminoacridine and amsacrine. While all these compounds share the acridine core, their substituents and specific structures impart different properties and applications. For instance, 9-aminoacridine is known for its antimicrobial properties, while amsacrine is a well-known anticancer agent . The unique combination of the acridine and benzonitrile moieties in this compound provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
75775-89-2 |
|---|---|
Molecular Formula |
C20H13N3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)benzonitrile |
InChI |
InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23) |
InChI Key |
XZMCHEMFDIMFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)


![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)



![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
